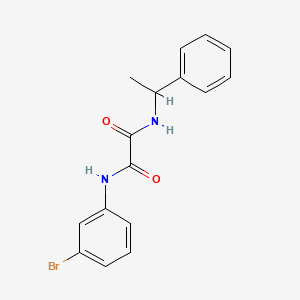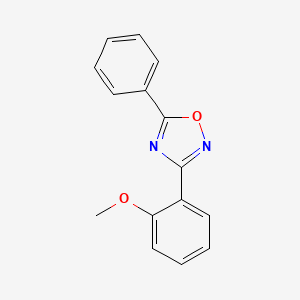![molecular formula C28H24N2O6 B4927353 1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate, commonly known as NP-PA-Na, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is a derivative of phenoxyacetic acid and naphthalene, and its unique structure has made it a useful tool in studying biological processes and mechanisms.
Mecanismo De Acción
The mechanism of action of NP-PA-Na involves its ability to bind to proteins and enzymes through its propionylamino group, which forms hydrogen bonds with the amino acid residues of the target molecules. The nitrophenyl group acts as a fluorophore, allowing for the detection and imaging of the bound molecules.
Biochemical and Physiological Effects
NP-PA-Na has been shown to have minimal effects on the biochemical and physiological processes of cells and organisms. It does not interfere with cell viability or proliferation and has no significant toxic effects. This makes it a safe and reliable tool for studying biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NP-PA-Na in lab experiments include its high selectivity and sensitivity for binding to proteins and enzymes, its ability to detect and image target molecules with high resolution, and its minimal effects on cellular processes. However, the limitations of using NP-PA-Na include its high cost and the need for specialized equipment for its detection and imaging.
Direcciones Futuras
There are several future directions for the use of NP-PA-Na in scientific research. One potential application is in the development of new diagnostic tools for detecting and imaging diseases such as cancer. NP-PA-Na could also be used in the study of protein-protein interactions and the development of new drugs that target specific proteins and enzymes. Additionally, NP-PA-Na could be modified to improve its selectivity and sensitivity for binding to target molecules, making it an even more valuable tool for studying biological processes.
Métodos De Síntesis
The synthesis of NP-PA-Na involves several steps, starting with the reaction of 2-naphthol with phenoxyacetic acid in the presence of a dehydrating agent. The resulting compound is then reacted with propionyl chloride to form the propionyl derivative. Finally, the nitro group is introduced by reacting the propionyl derivative with nitric acid. The resulting product is purified and obtained as a yellow powder.
Aplicaciones Científicas De Investigación
NP-PA-Na has been widely used in scientific research as a fluorescent probe for detecting and imaging proteins and enzymes. It has been shown to selectively bind to proteins and enzymes with high affinity, making it a valuable tool for studying their functions and interactions. Additionally, NP-PA-Na has been used in studying the mechanisms of various biological processes, including cell signaling and apoptosis.
Propiedades
IUPAC Name |
[1-[(3-nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-2-25(31)29-28(20-10-8-11-21(17-20)30(33)34)27-23-14-7-6-9-19(23)15-16-24(27)36-26(32)18-35-22-12-4-3-5-13-22/h3-17,28H,2,18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJHFZXNIRMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3-Nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)

![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)